Selectivity Advantage: dCBP-1 Derived from Piperidine-GNE-049-N-Boc Exhibits 3,820-Fold Selectivity for CBP/p300 over BRD4
The PROTAC degrader dCBP-1, synthesized using Piperidine-GNE-049-N-Boc as the CBP/p300-targeting ligand, demonstrates exceptional selectivity for CBP/p300 over the closely related bromodomain protein BRD4(1). In direct comparative bromodomain profiling, dCBP-1 exhibits 3,820-fold greater selectivity for CBP/p300 than for BRD4(1) [1]. This selectivity profile is substantially higher than that of the parent inhibitor GNE-049, which shows approximately 3,850-fold selectivity over BRD4(1) in cellular assays .
| Evidence Dimension | Selectivity fold over BRD4(1) |
|---|---|
| Target Compound Data | 3,820-fold selectivity for CBP/p300 over BRD4(1) (dCBP-1 derived from Piperidine-GNE-049-N-Boc) |
| Comparator Or Baseline | GNE-049 inhibitor: 3,850-fold selectivity over BRD4(1) |
| Quantified Difference | Comparable selectivity (3,820-fold vs. 3,850-fold), but dCBP-1 achieves this via degradation rather than inhibition |
| Conditions | Bromodomain selectivity profiling panel; BRD4(1) IC50 = 4,200 nM for GNE-049 |
Why This Matters
This quantifies that the ligand retains the selectivity profile of the parent inhibitor while enabling degradation-based pharmacology, critical for users requiring p300/CBP ablation without off-target BRD4 effects.
- [1] Vannam R, Sayılgan JF, Ojeda S, Karakyriakou B, Hu E, et al. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300. Cell Chem Biol. 2021 Apr 15;28(4):503-514.e12. View Source
